molecular formula C5H8N2O2 B116348 4-Cyano-3-hydroxybutanamide CAS No. 158008-69-6

4-Cyano-3-hydroxybutanamide

Cat. No.: B116348
CAS No.: 158008-69-6
M. Wt: 128.13 g/mol
InChI Key: JGNICYPMHKZAGS-UHFFFAOYSA-N
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Description

4-Cyano-3-hydroxybutanamide is an organic compound with the molecular formula C5H8N2O2 It is a derivative of butanamide, featuring both a cyano group and a hydroxy group on the butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-3-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of 4-cyano-3-hydroxybutanoic acid with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts. Enzymatic methods, such as those employing halohydrin dehalogenase, nitrilase, and carbonyl reductase, have been developed to produce optically pure forms of the compound . These methods are favored for their efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

    Oxidation: 4-Cyano-3-oxobutanamide or 4-cyano-3-carboxybutanamide.

    Reduction: 4-Amino-3-hydroxybutanamide.

    Substitution: Various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-3-hydroxybutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-3-hydroxybutanamide involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of atorvastatin, the compound acts as a chiral synthon, facilitating the formation of the active pharmaceutical ingredient. The cyano and hydroxy groups play crucial roles in the compound’s reactivity and interaction with enzymes such as halohydrin dehalogenase .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (cyano and hydroxy), which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-cyano-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNICYPMHKZAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472996
Record name 4-cyano-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158008-69-6
Record name 4-cyano-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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